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Oligomycin F

Cat. No.: B1176586
CAS No.: 152726-68-6
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Description

Overview of Oligomycin (B223565) F as a Macrolide Secondary Metabolite

Oligomycin F is a complex organic compound belonging to the macrolide class of antibiotics. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. This compound is produced as a secondary metabolite by certain species of Streptomyces, a genus of filamentous bacteria known for producing a wide array of bioactive compounds uniprot.orgwikipedia.org. Specifically, Streptomyces diastatochromogenes and Streptomyces A171 have been identified as source organisms for oligomycins, including this compound scribd.comidrblab.cn. Chemically, this compound has the molecular formula C46H76O11 idrblab.cnuni-freiburg.de. Its structure features a complex ring system and multiple hydroxyl groups, contributing to its biological activity.

Historical Context of Oligomycin Discovery and Early Biological Significance

The discovery of oligomycins dates back to the early 1950s. The oligomycin complex was first documented in 1954, isolated from a strain of the soil bacterium Streptomyces diastatochromogenes uniprot.orguni-freiburg.deinvivochem.cn. Early research recognized their potent inhibitory effects, particularly against fungi uni-freiburg.deinvivochem.cnlibretexts.org. This antifungal activity led to initial interest in their potential as agricultural fungicides, although practical applications were limited due to toxicity concerns in plants invivochem.cn. Beyond antifungal properties, early studies also noted broader biological activities, including antitumor, insecticidal, immunosuppressive, and nematicidal effects attributed to the oligomycin complex uniprot.orguni-freiburg.de. A pivotal finding in the late 1950s, notably reported by Henry Lardy and colleagues in 1958, identified oligomycin as a potent inhibitor of mitochondrial ATP hydrolysis, highlighting its impact on cellular respiration uniprot.orgflybase.org. This discovery marked a significant shift in the research focus on oligomycins towards their biochemical effects on energy metabolism.

This compound in the Landscape of Mitochondrial Biology Research

This compound, like other oligomycins, is a well-established inhibitor of the mitochondrial F1F0 ATP synthase (also known as Complex V) uni-freiburg.deflybase.orgfrontiersin.orgfigshare.comuni-freiburg.decellphysiolbiochem.com. This multi-subunit enzyme complex, located in the inner mitochondrial membrane, is responsible for synthesizing the majority of cellular ATP through oxidative phosphorylation, utilizing the proton gradient generated by the electron transport chain figshare.com.

The primary mechanism of action of oligomycins, including this compound, involves binding to the F0 portion of the ATP synthase, specifically targeting the protein's proton channel flybase.orgfrontiersin.orguni-freiburg.de. By blocking this channel, oligomycin prevents the flow of protons back into the mitochondrial matrix, which is essential for driving the rotation of the ATP synthase and thus inhibiting the phosphorylation of ADP to ATP frontiersin.org. This disruption of proton translocation effectively halts ATP synthesis via oxidative phosphorylation frontiersin.org.

Research involving oligomycin, including studies likely encompassing this compound due to its presence in the complex, has been instrumental in understanding mitochondrial function and cellular energy dynamics. It is widely used in research to inhibit mitochondrial ATP production, allowing researchers to differentiate between ATP generated by oxidative phosphorylation and glycolysis. Studies have utilized oligomycin to investigate various cellular processes dependent on mitochondrial ATP, such as apoptosis, where oligomycin has been shown to suppress TNF-induced apoptosis scribd.com.

Recent structural studies, such as the high-resolution crystal structure of oligomycin bound to the subunit c ring of yeast mitochondrial ATP synthase, have provided detailed insights into the binding site flybase.orguni-freiburg.de. These studies show that oligomycin binds to the surface of the c-ring, making contact with neighboring molecules at a position that explains its inhibitory effect flybase.orguni-freiburg.de. The binding site involves primarily hydrophobic contacts, and key residues, such as Glu59 in yeast (essential for proton translocation), interact with oligomycin via a bridging water molecule flybase.orguni-freiburg.de. These structural details are crucial for understanding the specific interaction between oligomycin and its target.

While Oligomycin A has often been the most studied analog in the context of ATP synthase inhibition, this compound has also demonstrated significant biological activities. For instance, this compound has shown potent antifungal activity against phytopathogens like Magnaporthe oryzae Triticum, the causal agent of wheat blast disease, exhibiting higher inhibitory effects compared to Oligomycin B and even some commercial fungicides in in vitro assays uniprot.orgwikipedia.orguni-freiburg.de. These findings highlight the diverse biological properties within the oligomycin family and the specific potential of this compound.

The study of oligomycins, including this compound, continues to contribute to our understanding of mitochondrial ATP synthase structure, function, and its role in various physiological and pathological conditions. The differential sensitivity of ATP synthase from different organisms to oligomycin, explained by variations in the amino acid residues at the binding site, underscores its utility as a tool in comparative biochemical studies flybase.orguni-freiburg.de.

Scope and Research Focus of the Outline

This article has been structured to provide a focused overview of this compound based on the provided outline. The content has strictly adhered to discussing this compound as a macrolide secondary metabolite, its historical discovery and early significance, and its role within mitochondrial biology research, particularly concerning its interaction with ATP synthase. The aim has been to present thorough, informative, and scientifically accurate content within these specific parameters, excluding information outside this defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H119N21O21S B1176586 Oligomycin F CAS No. 152726-68-6

Properties

CAS No.

152726-68-6

Molecular Formula

C78H119N21O21S

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)32(9)41(51)31(8)40(50)30(7)39(49)27(4)19-22-38(48)55-42-29(6)36(21-20-34)56-46(33(42)10)24-23-26(3)37(57-46)25-35(47)13-2/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-,37-,39+,41+,42+,43-,45+,46-/m0/s1

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(CC)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

Oligomycin F

Origin of Product

United States

Biosynthesis and Natural Origin

Producing Organisms and Strain Specificity: Streptomyces Species

Oligomycins are predominantly produced by various species of Streptomyces, a genus of filamentous bacteria commonly found in soil. fermentek.complos.orgyeastgenome.org These bacteria are well-known for their ability to produce a wide array of bioactive secondary metabolites, including antibiotics, antifungal agents, and immunosuppressants. plos.org The production of specific oligomycins, such as Oligomycin (B223565) F, can vary between different Streptomyces strains.

For instance, the oligomycin complex was first documented in a strain of Streptomyces diastatochromogenes. fermentek.complos.orgagscientific.com Other studies have isolated oligomycin-producing strains like Streptomyces sp. 17, which produces oligomycin A and oligomycin SC-II, and Streptomyces griseolus # 182, which produces a complex including oligomycins A, B, and C. researchgate.netnih.gov A marine-derived strain, Streptomyces sp. FXY-T5, has also been identified as an oligomycin producer, yielding several new oligomycin derivatives. nih.gov

While many Streptomyces species produce oligomycins, the specific profile of oligomycin congeners (A, B, C, D, E, F, G, etc.) can differ depending on the strain and fermentation conditions. Research evaluating the effects of oligomycin B and F, originally extracted from a Streptomyces species, highlights the production of these specific forms by certain strains. plos.orgresearchgate.net

Genetic Basis of Oligomycin F Biosynthesis

The biosynthesis of polyketides like this compound is governed by large gene clusters encoding the necessary enzymatic machinery.

The core structure of this compound is assembled by a type I modular polyketide synthase (PKS) system. nih.govoup.com These large, multi-functional enzyme complexes work in a step-wise manner, adding specific extender units (typically malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) to a growing polyketide chain. oup.comrsc.org The sequence and type of modules within the PKS gene cluster dictate the structure of the polyketide backbone.

The oligomycin biosynthetic gene cluster (olm) in Streptomyces avermectinius (formerly S. avermitilis) has been sequenced and characterized. cam.ac.ukplos.org This cluster is approximately 95-kbp in size and encodes a canonical modular type I PKS composed of seven multifunctional subunits. plos.orgnih.gov The organization of domains within these modules (typically Ketoacyl Synthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP), often with Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains) determines the specific chain elongation and reduction steps during biosynthesis. oup.comresearchgate.net

Phylogenetic analysis of KS domains from Streptomyces PKSs, including those from the oligomycin cluster, suggests that many modules evolved through duplication and subsequent modification. oup.comnih.gov The olm cluster is often found flanked by genes encoding the F0F1-ATP synthase, the biological target of oligomycins. cam.ac.ukplos.org

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS modification enzymes act on the macrocyclic structure to generate the diverse array of oligomycin congeners. rsc.orgresearchgate.net These tailoring enzymes are also encoded within the biosynthetic gene cluster.

Key post-PKS modifications in oligomycin biosynthesis include hydroxylation, oxidation, and the formation of the characteristic spiroacetal moiety. rsc.orgresearchgate.net For example, a spiroacetal cyclase enzyme, OlmO, is involved in the formation of the spiroacetal structure in oligomycins. cam.ac.ukresearchgate.netnih.gov Deletion of the olmO gene has been shown to abolish oligomycin production and lead to the accumulation of oligomycin-like metabolites lacking the spiroacetal structure. cam.ac.uknih.gov

Cytochrome P450 enzymes also play a role in post-PKS modifications. For instance, the P450 enzyme OlmB (CYP107W1) is involved in regioselective hydroxylation at C-12 of oligomycin intermediates. researchgate.netebi.ac.uk Another P450 enzyme, OlmF, has been implicated in the oxidation of intermediates to introduce a ketone group at C-28. researchgate.net These modifications contribute to the structural diversity within the oligomycin family, leading to the production of different congeners like this compound.

Polyketide Synthase (PKS) Gene Clusters

Regulation of this compound Production

The production of secondary metabolites in Streptomyces, including oligomycins, is a tightly regulated process influenced by various environmental and genetic factors. While specific details on the regulation of this compound production are limited in the provided sources, general principles of Streptomyces secondary metabolism regulation apply.

Regulation often occurs at the transcriptional level, controlling the expression of genes within the PKS cluster and those encoding tailoring enzymes. This can be influenced by nutrient availability, growth phase, and signaling molecules. Understanding the regulatory mechanisms is important for optimizing the production of specific oligomycins through fermentation.

Molecular Mechanism of Action

Primary Molecular Target: Mitochondrial ATP Synthase (FoF1-ATPase/Complex V)

The central target of Oligomycin (B223565) F is the mitochondrial ATP synthase, also known as FoF1-ATPase or Complex V. wikipedia.orgyoutube.comtoku-e.comwikipedia.orgapexbt.complos.org This enzyme is essential for cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403), driven by the proton gradient established across the inner mitochondrial membrane by the electron transport chain. youtube.comtoku-e.com Oligomycins, including Oligomycin F, are recognized as potent inhibitors of this complex. wikipedia.orgyoutube.comtoku-e.comwikipedia.orgapexbt.complos.org

Specificity for the Fo Subunit and its Proton Channel

This compound exhibits a specific interaction with the Fo portion of the ATP synthase. youtube.comtoku-e.comapexbt.com The Fo subunit is an integral membrane domain of the enzyme that functions as a proton channel, facilitating the movement of protons from the intermembrane space into the mitochondrial matrix. wikipedia.orgyoutube.comtoku-e.comwikipedia.orgapexbt.complos.org This proton flow provides the rotational energy required by the F1 subunit to synthesize ATP. This compound binding to the Fo subunit directly impedes this proton translocation. wikipedia.orgyoutube.comtoku-e.comwikipedia.orgapexbt.complos.org

Interaction with Subunit c Ring: Glu59 Residue and Proton Translocation Inhibition

Within the Fo subunit, this compound interacts specifically with the ring of subunit c proteins. toku-e.comnih.gov High-resolution structural studies have shown that oligomycin binds to the surface of the subunit c ring, making contact with neighboring molecules. nih.gov A key interaction involves the Glu59 residue (in yeast mitochondrial ATP synthase, corresponding residues are conserved in humans) within the subunit c ring. toku-e.comnih.gov Oligomycin is proposed to inhibit proton translocation by locking the essential carboxyl group of Glu59 in a conformation that shields it from the aqueous environment of the proton half-channel, potentially via a bridging water molecule. nih.gov This interaction effectively blocks the rotational movement of the c-ring, which is coupled to proton transport and ATP synthesis. toku-e.com

Allosteric Modulation and Binding Site Characterization

The binding of oligomycin to the subunit c ring represents an allosteric modulation of ATP synthase activity. The binding site is framed by the oligomycin molecule and involves interactions with two neighboring subunit c molecules. nih.gov The binding is primarily driven by hydrophobic interactions, although an H-bond involving Glu59 and a water molecule is also observed. nih.gov The residues involved in the oligomycin binding site are conserved across species from yeast to humans, highlighting the functional importance of this site. toku-e.comnih.gov This binding site has been proposed as a common target for inhibitors that interact with the c-ring. nih.gov

Disruption of Oxidative Phosphorylation

The specific inhibition of the Fo subunit's proton channel by this compound leads to a direct and significant disruption of the entire process of oxidative phosphorylation. youtube.comtoku-e.comapexbt.complos.orgnih.gov

Inhibition of Proton Translocation Across the Inner Mitochondrial Membrane

By binding to the subunit c ring and blocking the proton channel, this compound prevents the flow of protons from the intermembrane space back into the mitochondrial matrix. youtube.comtoku-e.comwikipedia.orgapexbt.complos.org This proton translocation is the driving force for ATP synthesis, utilizing the electrochemical gradient established by the electron transport chain. The inhibition of this crucial proton movement is the primary mechanism by which this compound exerts its effect. wikipedia.orgyoutube.comtoku-e.comwikipedia.orgapexbt.complos.org

Uncoupling of ATP Synthesis from Electron Transport Chain Activity

The blockage of proton translocation by this compound effectively uncouples ATP synthesis from the activity of the electron transport chain. youtube.comwikipedia.orgapexbt.complos.orgnih.gov While the electron transport chain may continue to pump protons into the intermembrane space, the inability of these protons to flow back through the ATP synthase prevents the phosphorylation of ADP to ATP. toku-e.com This leads to a decrease in cellular ATP levels. Although some basal electron flow might persist due to processes like proton leak, the tight coupling between electron transport and ATP production is significantly disrupted by this compound. wikipedia.orgwikipedia.orgapexbt.com

Molecular Interactions and Binding Dynamics

This compound, like other oligomycins, binds to a specific site within the F0 portion of ATP synthase. Structural studies, particularly with other oligomycin analogs bound to the yeast mitochondrial ATP synthase c-ring, have provided significant insights into these molecular interactions. The binding site is primarily located on the subunit c ring of the F0 sector, at the interface with subunit a. nih.govwikipedia.org

The interaction between oligomycin and subunit c is predominantly driven by hydrophobic forces. The hydrophobic face of the oligomycin molecule interacts with the hydrophobic surface of subunit c. This extensive hydrophobic contact contributes significantly to the binding energy of the inhibitor to the enzyme. In addition to hydrophobic interactions, a hydrogen bond is formed between oligomycin and a conserved glutamate (B1630785) residue (Glu59 in yeast subunit c) via a bridging water molecule. This glutamate residue is essential for proton translocation through the F0 channel. The binding of oligomycin effectively shields this crucial carboxyl group from the aqueous environment of the proton half-channel, thereby blocking proton movement.

The binding of oligomycin to the F0 sector is proposed to induce conformational changes within the ATP synthase complex. These changes are thought to be transmitted from the F0 portion to the F1 sector, impacting the catalytic sites where ATP synthesis or hydrolysis occurs. While some studies suggest that oligomycin does not induce gross conformational changes in the proteolipid subunit (subunit c), it does reduce the accessibility of certain residues to labeling reagents, indicating localized changes or altered dynamics upon binding. The binding is believed to lock the essential carboxyl group (Glu59) in a semi-closed conformation, further impeding proton translocation. Furthermore, uncoupling of the enzyme, which is caused by oligomycin binding, has been associated with significant structural changes in the stator region of the ATP synthase.

Mutational analysis of ATP synthase subunits has been instrumental in identifying residues involved in oligomycin binding and understanding mechanisms of resistance. Mutations in the mitochondrially encoded subunits a (Su6) and c (Su9) in yeast have been shown to confer resistance to oligomycin. nih.govwikipedia.org Specifically, mutations in residues of subunit c that directly interact with oligomycin, such as Leu53, Ala56, Leu57, and Phe64, can lead to resistance. The mechanism of resistance in these cases is likely due to altered binding affinity or impaired interaction with the inhibitor. Mutations in subunit a have also been observed to confer oligomycin resistance, potentially by affecting the accessibility of the oligomycin binding site on subunit c located at the interface between subunits a and c. nih.gov

Research findings have demonstrated the potency of this compound in inhibiting fungal growth, which is attributed to its effect on ATP synthase. For example, this compound showed higher inhibition of Magnaporthe oryzae Triticum hyphal growth compared to Oligomycin B. The minimum inhibitory concentration (MIC) for this compound against M. oryzae Triticum was reported as 0.005 μ g/disk , while that for Oligomycin B was 0.05 μ g/disk .

CompoundOrganismInhibition TypeMIC (μ g/disk )
This compoundMagnaporthe oryzae TriticumHyphal Growth Inhibition0.005
Oligomycin BMagnaporthe oryzae TriticumHyphal Growth Inhibition0.05

Cellular and Subcellular Bioenergetic Effects

Impact on Mitochondrial Bioenergetics

The primary mechanism of action of oligomycins, including Oligomycin (B223565) F, is the inhibition of the mitochondrial F₁F₀ ATP synthase (Complex V). nih.govmdpi.combioblast.at This enzyme is crucial for the synthesis of ATP, the cell's main energy currency, utilizing the proton gradient generated by the electron transport chain (ETC). nih.gov By blocking the proton channel within the F₀ subunit of ATP synthase, oligomycin prevents the influx of protons into the mitochondrial matrix, thereby halting ATP synthesis via OXPHOS. bioblast.atapexbt.comglpbio.com

Alterations in Mitochondrial Membrane Potential (ΔΨm)

Inhibition of ATP synthase by oligomycin leads to significant alterations in the mitochondrial membrane potential (ΔΨm). In coupled mitochondria with an active respiratory chain, blocking ATP synthesis prevents the dissipation of the proton gradient, resulting in hyperpolarization of the inner mitochondrial membrane. bioblast.atembopress.org This hyperpolarization occurs because the ETC continues to pump protons into the intermembrane space, but their return to the matrix through ATP synthase is blocked. researchgate.net

Conversely, if the mitochondrial membrane potential is being maintained by the reversal of ATP synthase activity (hydrolyzing ATP to pump protons out of the matrix), oligomycin treatment can induce depolarization. embopress.org This phenomenon, sometimes referred to as the "oligomycin null-point," indicates a reliance on ATP hydrolysis to maintain ΔΨm, often observed under conditions of impaired respiration or anoxia. embopress.org Studies using fluorescent dyes like tetramethylrhodamine (B1193902) methyl ester perchlorate (B79767) (TMRE) have been employed to measure these changes in ΔΨm upon oligomycin exposure. life-science-alliance.orgresearchgate.net

Changes in Oxygen Consumption Rates (OCR) and Leak Respiration

Oligomycin-induced inhibition of ATP synthase directly impacts cellular oxygen consumption rates (OCR). Since OXPHOS is a major consumer of oxygen, blocking this pathway with oligomycin leads to a significant decrease in the coupled respiration rate. The remaining oxygen consumption in the presence of oligomycin represents "leak respiration" (L(Omy)). bioblast.atoroboros.at This leak respiration is attributed to protons that re-enter the mitochondrial matrix through pathways other than the ATP synthase, such as through the inner mitochondrial membrane itself or other transport proteins. oroboros.atphysiology.org

Measuring OCR in the presence and absence of oligomycin is a standard technique used to assess mitochondrial function. The difference between basal respiration and the respiration rate in the presence of oligomycin provides a measure of the ATP turnover, or oligomycin-sensitive respiration, reflecting the portion of oxygen consumption coupled to ATP synthesis. mdpi.com The OCR in the presence of oligomycin represents the proton leak. mdpi.com

Shifts in Cellular ATP Levels and Production Pathways

Cells can compensate for the loss of mitochondrial ATP production by increasing ATP generation through glycolysis. mdpi.comresearchgate.netpnas.org This metabolic shift helps maintain cellular ATP homeostasis, although the capacity for glycolytic compensation varies. nih.gov Studies have shown that while oligomycin can significantly lower ATP levels, particularly in cells relying heavily on OXPHOS, a portion of ATP production, often around 25%, may remain due to glycolysis. researchgate.net The ability of cells to maintain ATP levels despite OXPHOS inhibition highlights the importance of glycolytic pathways in cellular energy homeostasis. nih.govresearchgate.net

Metabolic Reprogramming in Response to Oligomycin F Exposure

Exposure to this compound, by inhibiting mitochondrial respiration, forces cells to undergo metabolic reprogramming to meet their energy demands. This primarily involves an increased reliance on glycolysis. mdpi.com

Glycolytic Compensation Mechanisms and Glycolytic Reserve

Upon inhibition of OXPHOS by oligomycin, cells upregulate glycolysis to compensate for the reduced ATP production. mdpi.com This leads to an increase in the extracellular acidification rate (ECAR), which is a measure of lactate (B86563) production, a byproduct of glycolysis. mdpi.com The increase in ECAR after oligomycin addition reveals the cell's maximum glycolytic capacity. mdpi.com The difference between the glycolytic capacity and the basal glycolytic rate is termed the glycolytic reserve, representing the cell's ability to increase glycolytic flux in response to increased energy demand or impaired mitochondrial function. mdpi.com Cells with a higher glycolytic reserve are better equipped to tolerate OXPHOS inhibition. nih.gov

Adaptation of Cellular Energy Homeostasis

The metabolic reprogramming triggered by oligomycin exposure is an adaptation mechanism aimed at maintaining cellular energy homeostasis. nih.govciteab.com While the initial response to OXPHOS inhibition might involve a transient drop in ATP levels and activation of energy sensors like AMP-activated protein kinase (AMPK), cells can adapt by sustaining elevated glycolysis. nih.gov This adaptation allows cells to continue to produce ATP and maintain essential functions, even under conditions of persistent mitochondrial respiration suppression. nih.gov The extent and mechanisms of this adaptation can vary among different cell types, particularly in cancer cells with heterogeneous bioenergetic organizations. nih.gov

Downstream Cellular Consequences in Research Models

The perturbation of mitochondrial ATP synthesis by this compound leads to a variety of downstream cellular consequences in research models, impacting stress responses, apoptotic pathways, and autophagy.

Induction of Cellular Stress Responses (e.g., Integrated Stress Response)

Inhibition of mitochondrial function by compounds like oligomycin is known to activate cellular stress responses, including the Integrated Stress Response (ISR). elifesciences.orgelifesciences.orgnih.govelifesciences.org The ISR is a conserved signaling network that allows cells to adapt to various stress conditions, such as mitochondrial dysfunction. nih.govanygenes.com It is characterized by the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis while simultaneously promoting the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). elifesciences.orgnih.govanygenes.comfrontiersin.org Studies using mitochondrial inhibitors, including oligomycin, have shown their ability to induce eIF2α phosphorylation, a core event in the ISR. elifesciences.org This activation of the ISR can remodel the proteome and transcriptome to help the cell cope with the bioenergetic stress. frontiersin.org The HRI kinase (Heme-Regulated Inhibitor) has been implicated as a relay of mitochondrial stress to the ISR, and its activation can lead to ATF4 activation in response to oligomycin in some cell types. elifesciences.orgresearchgate.net

Modulation of Apoptotic Pathways and Cytochrome c Release in in vitro Models

This compound's impact on mitochondrial function can significantly modulate apoptotic pathways in in vitro models. The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspases. molbiolcell.orgembopress.orgnih.govnih.govresearchgate.netdiva-portal.org While the mechanism of cytochrome c release can vary, it is often considered a point of no return in cell death. molbiolcell.org

Research using oligomycin (often Oligomycin A, given its common use as a mitochondrial ATP synthase inhibitor) has provided insights into the role of mitochondrial function in apoptosis and cytochrome c release. Studies have shown that inhibiting F₀F₁-ATPase with oligomycin can inhibit the reduction of mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c induced by certain apoptotic stimuli, such as the immunosuppressant FTY720 or TNF-alpha in specific cell lines. aai.orgresearchgate.net This suggests a link between ATP synthase activity or the resulting bioenergetic state and the control of mitochondrial outer membrane permeabilization and cytochrome c release. However, the effect of oligomycin on apoptosis can be complex and context-dependent, as some studies indicate that cytochrome c release can occur independently of mitochondrial transmembrane depolarization. embopress.orgnih.govresearchgate.net Furthermore, the sensitivity of staurosporine-induced apoptosis to oligomycin can vary between cell lines. researchgate.net

Autophagy Induction in Cellular Systems

Autophagy is a cellular process involving the degradation and recycling of cellular components, including damaged organelles like mitochondria (mitophagy), and is crucial for maintaining cellular homeostasis, especially under stress conditions like nutrient deprivation or energy imbalance. cellsignal.commdpi.comwikipedia.orgfrontiersin.org Inhibition of mitochondrial ATP production by oligomycin has been shown to induce autophagy in various cellular systems. frontiersin.orgplos.org This induction can be a survival mechanism, helping cells cope with energy stress by recycling cellular constituents to support ATP production through alternative means like glycolysis. tandfonline.comwikipedia.org

Oligomycin F As a Biochemical and Cell Biology Research Probe

Applications in Studying Mitochondrial Function and Dysfunction

Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS). Oligomycin (B223565) F's ability to block ATP synthase makes it indispensable for studying mitochondrial respiration and identifying mitochondrial dysfunction. researchgate.netapexbt.comresearchgate.netplos.orgspandidos-publications.comresearchgate.netpnas.orgresearchgate.netnih.govnih.govnih.gov By inhibiting the F₀ subunit, Oligomycin F prevents the flow of protons necessary for ATP synthesis, thereby coupling respiration to proton leak and revealing the portion of oxygen consumption dedicated to ATP production. researchgate.netwikipedia.orgapexbt.comresearchgate.nethaematologica.org

Elucidating Mechanisms of ATP Synthase Action and Regulation

This compound binds to the F₀ portion of the mitochondrial ATP synthase, specifically interacting with the c-subunit ring. researchgate.netnih.govresearchgate.net This binding blocks the proton channel, preventing the rotation of the c-ring and the subsequent synthesis of ATP by the F₁ subunit. researchgate.netwikipedia.orgapexbt.comresearchgate.net High-resolution crystal structures of oligomycin bound to the c-ring have provided detailed insights into the binding site, revealing interactions with specific amino acid residues crucial for proton translocation. researchgate.net Studies using oligomycin have shown that its binding site overlaps with those of other antibiotics, suggesting a common drug-binding site in ATP synthase. researchgate.net

Oligomycin sensitivity is often used as an indicator of the structural integrity and proper coupling between the F₁ and F₀ sectors of ATP synthase. researchgate.netnih.gov Detachment of F₁ from F₀ leads to a decrease in oligomycin-sensitive ATPase activity. nih.gov Research has also explored how amino acid substitutions in the F₀ subunit can affect oligomycin binding and inhibition efficiency. researchgate.net

Investigating Mitochondrial Respiration in Cellular and Subcellular Models

This compound is widely used in assays to measure oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. apexbt.comresearchgate.netnih.govnih.gov By inhibiting ATP synthase, oligomycin reveals the portion of basal respiration that is coupled to ATP production. nih.govmdpi.comnih.gov The decrease in OCR upon oligomycin addition reflects the rate of oxygen consumption used specifically for ATP synthesis. nih.govmdpi.comhpst.cz The remaining oxygen consumption after oligomycin treatment represents proton leak across the inner mitochondrial membrane. wikipedia.orgnih.govhaematologica.orgmdpi.com

Studies in various cell types, including astrocytes and breast cancer cell lines, utilize oligomycin to assess ATP-linked respiration and maximal respiratory capacity. researchgate.net For example, in HeLa cells, oligomycin strongly suppresses cell respiration, demonstrating its tight coupling to ATP synthesis. apexbt.com In eosinophils, oligomycin treatment revealed that their mitochondrial membrane potential is derived from ATP hydrolysis rather than respiration, as respiratory chain inhibitors did not cause a loss of membrane potential. pnas.org

Table 1: Effect of Oligomycin on Oxygen Consumption Rate (OCR) in Different Cell Types

Cell TypeTreatment (Oligomycin Concentration)Effect on Basal OCRReference
AstrocytesNot specifiedDecreased
Breast Cancer Cell LinesNot specifiedDecreased
HeLa carcinoma cells5 mg/mlStrongly suppressed apexbt.com
EosinophilsDose-dependentNot applicable (no significant respiration) pnas.org
ESH-172 breast cancer cells2 and 4 nMSignificantly reduced researchgate.net
SW480 cancer cells0.3 μM and 1 μMComplete inhibition in 20h nih.gov

Utility in Differentiating Cellular Energy Metabolism Pathways

Cells can generate ATP primarily through two main pathways: oxidative phosphorylation in mitochondria and glycolysis in the cytosol. This compound is a crucial tool for dissecting the contribution of OXPHOS to cellular energy metabolism and understanding metabolic flexibility. apexbt.comresearchgate.nethaematologica.org

Assays for Oxidative Phosphorylation Dependence (e.g., Mito Stress Test)

The Mito Stress Test, often performed using Seahorse XF analyzers, is a widely used assay that employs oligomycin to assess the dependence of cells on OXPHOS for ATP production. apexbt.comresearchgate.netnih.govmdpi.com In this assay, the sequential addition of mitochondrial inhibitors, starting with oligomycin, allows for the calculation of key parameters of mitochondrial function. nih.govmdpi.com Oligomycin addition reveals the ATP-linked respiration. nih.govmdpi.com Subsequent addition of an uncoupler (like FCCP) reveals the maximal respiratory capacity, and finally, inhibitors of complexes I and III (like rotenone (B1679576) and antimycin A) determine non-mitochondrial respiration. nih.govmdpi.comnih.gov

By measuring changes in OCR and extracellular acidification rate (ECAR), researchers can determine the relative contributions of OXPHOS and glycolysis to cellular ATP production and assess the cell's metabolic reserve capacity. mdpi.comnih.govhpst.cz Oligomycin-induced inhibition of OXPHOS often leads to a compensatory increase in glycolysis, which can be detected as an increase in ECAR. researchgate.netresearchgate.netnih.gov

Characterization of Metabolic Phenotypes in in vitro Systems (e.g., cancer cell lines)

This compound is instrumental in characterizing the metabolic phenotypes of various cell lines, particularly cancer cells, which often exhibit altered energy metabolism. researchgate.netplos.org By assessing their sensitivity to oligomycin, researchers can determine the extent to which cancer cells rely on OXPHOS versus glycolysis for survival and proliferation. plos.orgspandidos-publications.comresearchgate.nethpst.cz

Studies have shown that different cancer cell lines exhibit heterogeneous energy requirements and utilize oxidative and glycolytic pathways to varying degrees. spandidos-publications.comhpst.cznih.gov For instance, some leukemia cell lines are more sensitive to oligomycin (OXPHOS-dependent), while others are more sensitive to glycolysis inhibitors. spandidos-publications.com Small cell lung cancer stem cells have been shown to have a higher dependency on OXPHOS than non-stem cancer cells and are more sensitive to oligomycin-induced suppression of OXPHOS, which impairs their sphere-forming and tumor-initiating abilities. plos.org Similarly, certain breast cancer cell lines show reduced viability upon treatment with oligomycin, indicating a dependence on oxidative ATP generation. researchgate.netnih.gov

Table 2: Metabolic Dependence of Cancer Cell Lines Assessed with Oligomycin

Cancer Cell LinePrimary Metabolic Dependence (Indicated by sensitivity to inhibitors)Effect of Oligomycin TreatmentReference
THP-1 (Leukemia)OXPHOS-dependentSensitive to oligomycin spandidos-publications.com
NB4 (Leukemia)GlycolyticResistant to oligomycin (more sensitive to 2-DG) spandidos-publications.com
H446 CSCs (SCLC)Higher OXPHOS dependencyMore sensitive to oligomycin; impairs sphere-forming ability plos.org
ESH-172 (Breast)OXPHOS-dependentReduced cell viability with oligomycin researchgate.netnih.gov
MDA-MB-231 (TNBC)Hybrid (Glycolysis and OXPHOS)Oligomycin increases glycolysis; combination therapy more effective pnas.org

Role in Exploring Cellular Stress and Survival Pathways

Inhibition of mitochondrial ATP synthesis by oligomycin can induce cellular stress and activate various survival pathways. nih.govplos.orgnih.govnih.gov The resulting energy depletion or shift in metabolic balance can trigger signaling cascades aimed at restoring energy homeostasis or initiating cell death depending on the cellular context and the extent of inhibition. nih.gov

Oligomycin-induced OXPHOS suppression can lead to a transient activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov While AMPK activation can help cells adapt by increasing glycolysis, prolonged or severe OXPHOS inhibition by oligomycin can still inhibit cell growth even if ATP levels are partially maintained by increased glycolysis. nih.gov

In some contexts, oligomycin has been shown to suppress apoptosis induced by certain factors, such as TNF, highlighting a link between mitochondrial ATP synthesis and cell death pathways. apexbt.com Conversely, in other models, mitochondrial dysfunction induced by inhibitors like oligomycin can contribute to the induction of apoptosis, often involving the release of cytochrome c. pnas.orgfrontiersin.orgbiorxiv.org The mitochondrial permeability transition pore (mPTP), which can be influenced by ATP synthase function, is also implicated in cell death pathways, and oligomycin's interaction with ATP synthase is relevant in this context. nih.govahajournals.orgplos.orgacs.org

Comparative Analysis with Other ATP Synthase Inhibitors (e.g., Aurovertin (B1171891), Bedaquiline)

This compound, as a member of the oligomycin class of macrolide antibiotics, serves as a valuable research tool for investigating the function of ATP synthase. Its utility as a biochemical and cell biology probe is often understood in comparison to other inhibitors of this crucial enzyme, such as aurovertin and bedaquiline (B32110). While all three compounds target ATP synthase, they exhibit distinct binding sites, mechanisms of action, and specificities, which dictate their applications in research.

ATP synthase is a complex enzyme composed of two main functional units: the F1 catalytic domain, located in the mitochondrial matrix or bacterial cytoplasm, and the F0 membrane domain, embedded within the inner mitochondrial membrane or bacterial plasma membrane. mdpi.com ATP synthesis occurs in the F1 domain, driven by a proton gradient maintained by the F0 domain. mdpi.com

Oligomycins, including this compound as one of the isomers, are known to inhibit ATP synthase by binding to the F0 subunit. Specifically, oligomycin binds to subunit-c of the F0 portion, effectively blocking the proton channel and preventing proton translocation. toku-e.comtoku-e.comtoku-e.comnih.gov This disruption inhibits the rotary mechanism of ATP synthase, thereby blocking ATP synthesis. toku-e.comyoutube.com Oligomycins are generally considered non-selective inhibitors of mitochondrial F1F0 ATP synthase in eukaryotes, affecting both ATP synthesis and hydrolysis activities. toku-e.comtoku-e.comphysiology.orgresearchgate.netembopress.org Research utilizes oligomycin to study ATP-linked respiration, measure oxygen consumption rates, and assess mitochondrial dysfunction. toku-e.comtoku-e.com It is also employed to investigate 'proton leak' and the structural organization of ATPase within the mitochondrial membrane. toku-e.comtoku-e.com Studies have shown that oligomycin A, a related isomer, binds to and inhibits the proton-coupled rotation of ATP synthase. researchgate.net Comparative studies on fungal growth inhibition have indicated that this compound can exhibit higher inhibitory effects compared to other oligomycins like oligomycin B in specific organisms. plos.org

In contrast, aurovertins, such as Aurovertin B and Aurovertin D, exert their inhibitory effect by binding to the F1 domain of ATP synthase. nih.govnih.govresearchgate.netcreative-biolabs.comnih.gov They specifically interact with the beta-subunits within the F1 catalytic sector. nih.govnih.govresearchgate.netcreative-biolabs.comnih.gov Aurovertin is characterized as a mixed, noncompetitive inhibitor that affects both ATP hydrolysis and synthesis, although its inhibitory effect is typically stronger on ATP synthesis. nih.govnih.gov Unlike oligomycin, the inhibition of ATP hydrolysis by aurovertin may not be complete even at saturating concentrations. nih.gov Research involving aurovertin has explored its impact on ATP synthase activity in various contexts, including potential antitumor effects by inhibiting ATP synthase activity. ingentaconnect.com Comparative studies have highlighted functional differences; for instance, Aurovertin B did not influence TNF-induced apoptosis in the same manner as oligomycin, suggesting distinct downstream effects beyond primary ATP synthesis inhibition. researchgate.net

Bedaquiline represents another class of ATP synthase inhibitors with a distinct application focus. It is a diarylquinoline primarily used as an antibiotic for the treatment of multi-drug-resistant tuberculosis. wikipedia.orgmims.comnih.govnih.govjyoungpharm.org Bedaquiline specifically targets the ATP synthase in mycobacteria, demonstrating high selectivity for the bacterial enzyme over the eukaryotic one. cenmed.com Its mechanism involves binding to subunit c of the F0 portion of mycobacterial ATP synthase, thereby blocking ATP synthesis essential for bacterial survival. nih.govnih.govcenmed.comasm.orgembopress.org In research, bedaquiline is studied for its potent antibacterial effects and its ability to rapidly deplete intracellular ATP in mycobacteria. asm.org While targeting the F0 subunit like oligomycin, bedaquiline's high selectivity for the mycobacterial enzyme makes it a valuable probe for studying bacterial ATP synthase and developing antimicrobial strategies. cenmed.comasm.org

The differing binding sites and specificities of these inhibitors provide researchers with tools to dissect the function and regulation of ATP synthase in various biological systems. Oligomycin's binding to F0 and its general inhibition in eukaryotes make it useful for studying mitochondrial respiration and energy metabolism broadly. Aurovertin's interaction with F1 offers insights into the catalytic mechanism of ATP synthesis and hydrolysis. Bedaquiline's selective targeting of mycobacterial F0 is critical for understanding bacterial energy metabolism and developing antitubercular therapies.

The following table summarizes key comparative aspects of Oligomycin (representing the class including this compound), Aurovertin, and Bedaquiline as ATP synthase inhibitors in research:

FeatureOligomycin (e.g., this compound)Aurovertin (e.g., Aurovertin B)Bedaquiline
Target Subunit F0 (specifically subunit c) toku-e.comtoku-e.comtoku-e.comnih.govF1 (specifically beta-subunits) nih.govnih.govresearchgate.netcreative-biolabs.comnih.govF0 (specifically subunit c in mycobacteria) nih.govcenmed.comasm.orgembopress.org
Organism Specificity Non-selective in eukaryotes toku-e.comtoku-e.comInhibits mitochondrial and mesophilic bacterial F1 researchgate.netHighly selective for mycobacterial ATP synthase cenmed.com
Effect on ATP Synthesis/Hydrolysis Inhibits both synthesis and hydrolysis physiology.orgresearchgate.netembopress.orgInhibits both, stronger effect on synthesis nih.govnih.govPrimarily inhibits synthesis nih.govnih.govjyoungpharm.orgasm.org
Primary Research Application Area Mitochondrial respiration, energy metabolism, proton leak toku-e.comtoku-e.comtoku-e.comATP synthase catalytic mechanism, potential antitumor effects nih.govingentaconnect.comMycobacterial energy metabolism, antitubercular studies wikipedia.orgnih.govjyoungpharm.orgasm.org

Interactive Table: Comparative Analysis of ATP Synthase Inhibitors

Feature Oligomycin (e.g., this compound) Aurovertin (e.g., Aurovertin B) Bedaquiline
Target Subunit F0 (specifically subunit c) F1 (specifically beta-subunits) F0 (specifically subunit c in mycobacteria)
Organism Specificity Non-selective in eukaryotes Inhibits mitochondrial and mesophilic bacterial F1 Highly selective for mycobacterial ATP synthase
Effect on ATP Synthesis/Hydrolysis Inhibits both synthesis and hydrolysis Inhibits both, stronger effect on synthesis Primarily inhibits synthesis
Primary Research Application Area Mitochondrial respiration, energy metabolism, proton leak ATP synthase catalytic mechanism, potential antitumor effects Mycobacterial energy metabolism, antitubercular studies

Detailed research findings highlight these differences. For instance, studies comparing oligomycin and aurovertin in ischemic myocardium showed that both reduced ATP depletion during ischemia due to their inhibitory effects on ATP hydrolysis, which can occur under these conditions. However, their non-selective nature also led to reduced ATP synthesis in non-ischemic tissue. physiology.org This underscores the importance of considering the specific conditions and the inhibitor's mechanism when interpreting research data. Bedaquiline's high selectivity for mycobacterial ATP synthase is crucial for its therapeutic use and research into tuberculosis treatment, as it minimizes off-target effects on human mitochondria. nih.govcenmed.com

The distinct properties of this compound (as part of the oligomycin class), aurovertin, and bedaquiline make them indispensable tools for researchers investigating the multifaceted roles of ATP synthase in different organisms and physiological or pathological states.

Methodologies for Studying Oligomycin F Activity and Its Targets

In Vitro Biochemical Assays

In vitro biochemical assays utilize isolated mitochondria or purified ATP synthase to directly measure the enzymatic activity and the impact of Oligomycin (B223565) F in a controlled environment. These assays are fundamental for dissecting the molecular mechanism of Oligomycin F action.

ATP Hydrolysis/Synthesis Assays in Isolated Mitochondria or ATP Synthase

ATP hydrolysis and synthesis assays are direct measures of the F₁F₀ ATP synthase's function, which is the primary target of this compound. These assays can be performed using isolated mitochondria or the purified ATP synthase enzyme. Oligomycin is a specific inhibitor of F-ATPase, capable of selectively blocking the F₀ subunit mdpi.comyoutube.com. By binding to the F₀ portion, this compound prevents the flow of protons, thereby inhibiting both ATP synthesis and hydrolysis youtube.comtoku-e.comresearchgate.netpnas.org.

In ATP hydrolysis assays, the rate at which ATP is broken down into ADP and inorganic phosphate (B84403) (Pi) by the enzyme is measured mdpi.comprotocols.ionih.gov. The activity can be determined spectrophotometrically by measuring the concentration of inorganic phosphate hydrolyzed by known amounts of mitochondrial protein mdpi.com. Oligomycin-sensitive ATP hydrolysis activity is obtained by subtracting the residual hydrolysis rate observed in the presence of saturating concentrations of oligomycin from the total ATPase activity mdpi.comnih.govresearchgate.net. This difference represents the activity specifically attributable to the F₁F₀ ATP synthase mdpi.comnih.govresearchgate.net. For example, studies have shown that oligomycin can completely inhibit ATP hydrolysis in isolated mitochondria nih.gov.

ATP synthesis assays, conversely, measure the rate at which ATP is produced from ADP and Pi, typically driven by a proton gradient established by the electron transport chain in isolated mitochondria. The inhibition of ATP synthesis by this compound confirms its action on the ATP synthase complex youtube.comtoku-e.comresearchgate.net. Spectrophotometric measurements of ATP synthesis rates coupled to NADP reduction have been used, including the addition of diadenosine pentaphosphate to inhibit adenylate kinase activity researchgate.net. Studies have shown that the ATP synthesis activity is sensitive to oligomycin researchgate.net.

Oxygen Consumption Rate Measurements in Isolated Mitochondria

Oxygen Consumption Rate (OCR) measurements in isolated mitochondria are used to assess the activity of the electron transport chain (ETC), which is tightly coupled to ATP synthesis via the proton gradient. Oligomycin, by inhibiting ATP synthase, prevents the re-entry of protons into the mitochondrial matrix, leading to an increase in the proton gradient. This increased gradient, in turn, slows down the rate of electron transport and thus reduces oxygen consumption toku-e.comfrontiersin.orgplos.orgbiologists.com.

Measurements are typically performed using an oxygen electrode in a sealed chamber containing isolated mitochondria and respiratory substrates frontiersin.orgplos.orgbiologists.comresearchgate.net. The addition of this compound allows for the determination of the portion of oxygen consumption linked to ATP synthesis (State 3 respiration). The remaining OCR after oligomycin addition represents the basal or leak respiration, which is not coupled to ATP production frontiersin.orgbiologists.com. Oligomycin is commonly used in mitochondrial respiration protocols to inhibit respiration due to oxidative phosphorylation biologists.com. For instance, studies have shown that oligomycin restores mitochondria to a slower state 4 respiration rate when proton translocation through F₀ is blocked molbiolcell.org.

Spectrophotometric Assays for Proton Translocation and Membrane Potential

Spectrophotometric assays are employed to monitor changes in the proton translocation and the mitochondrial membrane potential (ΔΨm), key components of the proton motive force that drives ATP synthesis. Oligomycin's inhibition of ATP synthase directly impacts ΔΨm.

Fluorescent or absorbance indicators are used to report on the membrane potential. For example, dyes like safranine, JC-1, Tetramethylrhodamine (B1193902) methyl ester (TMRM), and Rhodamine 123 accumulate in mitochondria in a ΔΨm-dependent manner, with their fluorescence properties changing based on the magnitude of the potential researchgate.netcore.ac.ukmdpi.comnih.govbiorxiv.orglife-science-alliance.orgrupress.org.

Oligomycin is frequently used in these assays as a tool to perturb the membrane potential. By blocking proton flux through ATP synthase, oligomycin can lead to hyperpolarization of the mitochondrial membrane in respiring mitochondria, as protons pumped by the ETC are unable to re-enter the matrix toku-e.comresearchgate.netmdpi.combiorxiv.orgtoku-e.com. Conversely, in conditions where respiration is inhibited, this compound can cause depolarization by blocking ATP hydrolysis-driven proton pumping nih.gov. Changes in the fluorescence intensity of the indicator dyes upon addition of this compound are measured spectrophotometrically or using fluorescence microscopy to quantify the effect on ΔΨm core.ac.ukmdpi.comnih.govbiorxiv.orglife-science-alliance.org. For instance, administration of oligomycin hyperpolarized mitochondria, as evidenced by changes in intramitochondrial TMRM fluorescence intensities core.ac.uk.

Cell-Based Bioenergetic Profiling

Cell-based bioenergetic profiling methods allow for the assessment of this compound's effects on mitochondrial function and glycolysis in living cells, providing a more physiological context compared to in vitro assays.

Extracellular Flux Analysis (e.g., Seahorse Bioscience Platform)

Extracellular Flux Analysis, commonly performed using the Seahorse Bioscience platform, simultaneously measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in live cells frontiersin.orgplos.orgnih.govnih.govresearchgate.netnih.govresearchgate.netplos.org. OCR is an indicator of mitochondrial respiration, while ECAR is primarily a measure of glycolysis.

In a typical mitochondrial stress test using this platform, cells are sequentially exposed to different inhibitors, including this compound. The addition of this compound inhibits ATP synthase, causing a decrease in OCR that corresponds to the portion of oxygen consumption coupled to ATP production (ATP-linked respiration) frontiersin.orgnih.govnih.govresearchgate.netplos.org. The remaining OCR after oligomycin injection represents proton leak nih.gov. Oligomycin addition can also lead to an increase in ECAR as cells compensate for the loss of mitochondrial ATP by increasing glycolytic flux researchgate.netresearchgate.net. The optimal concentration of oligomycin for these assays is typically determined by titration to find the lowest concentration that maximally decreases OCR nih.gov. Studies have utilized oligomycin in Seahorse assays to measure ATP-linked respiration and assess mitochondrial dysfunction toku-e.comtoku-e.comresearchgate.netplos.org.

Live Cell Imaging for Mitochondrial Membrane Potential

Live cell imaging techniques allow for the visualization and quantification of mitochondrial membrane potential in real-time within living cells. Similar to the spectrophotometric assays, this method utilizes fluorescent dyes that accumulate in mitochondria based on ΔΨm core.ac.ukmdpi.comnih.govbiorxiv.orglife-science-alliance.org.

Microscopy platforms, including high-content imaging systems, are used to capture the fluorescence signal from the indicator dyes within mitochondria core.ac.ukmdpi.com. Changes in fluorescence intensity or localization upon treatment with this compound can be monitored over time. As observed in isolated mitochondria, this compound typically induces mitochondrial hyperpolarization in live cells with active respiration, leading to increased accumulation and fluorescence of cationic dyes like TMRM researchgate.netcore.ac.ukmdpi.combiorxiv.orglife-science-alliance.org. This method provides spatial and temporal information about the effects of this compound on mitochondrial membrane potential within individual cells or cell populations core.ac.ukmdpi.com.

Molecular and Structural Biology Approaches

Molecular and structural biology techniques are crucial for understanding the interaction between this compound and its target at an atomic level. These methods reveal the precise binding location and the conformational changes induced upon inhibitor binding.

Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are powerful techniques used to determine the three-dimensional structures of biological macromolecules and their complexes with inhibitors like this compound. These methods have been instrumental in elucidating how oligomycins bind to ATP synthase.

High-resolution structures of ATP synthase in complex with oligomycin have been determined using both X-ray crystallography and Cryo-EM. For instance, the crystal structure of oligomycin bound to the subunit c₁₀ ring of yeast mitochondrial ATP synthase at 1.9 Å resolution provided molecular details of the binding site. microbialcell.comresearchgate.netnih.gov This structure showed that oligomycin binds to the surface of the c₁₀ ring, making contact with neighboring molecules at a position that explains its inhibitory effect on ATP synthesis. researchgate.netnih.gov Specific interactions, such as a hydrogen bond with the carboxyl side chain of Glu59 (essential for proton translocation) via a bridging water molecule, and numerous hydrophobic interactions with subunit c residues, have been identified. researchgate.netnih.gov

Cryo-EM studies have also provided structures of the intact ATP synthase complex in lipid bilayers in the presence of oligomycin, with resolutions reaching up to 3.8 Å. nih.govebi.ac.uk These structures reveal how oligomycin blocks ATP synthesis by interfering with proton translocation through the F₀ motor. nih.govebi.ac.uk Cryo-EM analysis has shown that oligomycin binding can reduce the flexibility of the ATP synthase complex, leading to improved resolution of the F₀ and stator subunits in the EM density maps. nih.gov The structures obtained from Cryo-EM are consistent with oligomycin binding at the interface between the c-ring and subunit a, preventing rotation necessary for ATP synthesis. nih.gov

While specific high-resolution structures of this compound bound to ATP synthase are not as widely reported as those for Oligomycin A, the studies on other oligomycins provide a strong foundation for understanding the binding mode of this compound, given the structural similarities within the family. The structural modification in this compound at the 31-position is likely to influence the precise details of its interaction within the established oligomycin binding site on the c-ring.

Site-directed mutagenesis and genetic studies are employed to identify specific amino acid residues in ATP synthase that are critical for oligomycin binding and inhibition. By introducing specific mutations in the genes encoding ATP synthase subunits, researchers can assess the impact on oligomycin sensitivity and enzyme function.

Studies using yeast and bacterial ATP synthases have shown that mutations in subunits of the F₀ portion, particularly subunit c and subunit a, can confer resistance or altered sensitivity to oligomycin. researchgate.netmicrobialcell.comresearchgate.netnih.govmdpi.com For example, mutations in subunit c residues that interact with oligomycin, as identified by crystallographic studies, can affect the inhibitor's binding affinity and the enzyme's sensitivity. researchgate.netnih.gov Genetic studies in yeast have indicated that the oligomycin-binding site involves the C-terminal region of subunit a and the transmembrane domains of subunit c, consistent with their roles in proton translocation. mdpi.com

Genetic screens using inhibitors like oligomycin have also helped identify genes involved in maintaining mitochondrial function and ATP synthesis. frontiersin.org For instance, a genome-wide CRISPR screen using a combination of mitochondrial inhibitors, including oligomycin, identified subunits of ATP synthase as essential for cell death upon mitochondrial dysfunction. frontiersin.org Mutations in genes encoding ATP synthase subunits, such as ATP5O (oligomycin sensitivity conferring protein, OSCP), ATP5I, and ATP5F1, were found to provide a survival advantage to cells treated with these inhibitors. frontiersin.org While OSCP does not directly bind oligomycin, it is essential for coupling proton translocation to ATP synthesis, and its interaction with F₁ and the peripheral stalk is disrupted by oligomycin binding to F₀. microbialcell.commdpi.comahajournals.orgnih.gov

Site-directed mutagenesis has also been used to study the role of specific residues in the OSCP subunit in processes modulated by ATP synthase, such as the mitochondrial permeability transition pore (mPTP). frontiersin.org Mutations in OSCP have shown effects on PTP regulation without necessarily altering oligomycin sensitivity, highlighting the distinct functional roles of different regions and subunits within the complex. frontiersin.org

Molecular dynamics (MD) simulations are computational techniques used to simulate the dynamic behavior of atoms and molecules over time. These simulations provide insights into the flexibility of proteins, the binding pathways of ligands, and the stability of protein-inhibitor complexes.

MD simulations have been applied to study the interaction of oligomycin with ATP synthase, particularly focusing on its binding to the c-ring within the membrane environment. researchgate.netnih.gov These simulations can complement experimental structural data by providing a dynamic view of the binding process and the conformational changes that occur upon binding. researchgate.net

Studies using MD simulations have investigated the solvation preferences of oligomycin and its partitioning into lipid membranes, suggesting that oligomycin naturally partitions into the lipid/water interface. researchgate.net Simulations have also explored the binding of oligomycin to the protonated form of the c-ring binding sites and the requirement of a partially aqueous environment for stable binding. researchgate.netnih.gov MD simulations can help to address questions about the physiological relevance of binding poses observed in crystal structures, particularly those obtained in non-native environments. researchgate.netnih.gov For example, simulations have been used to examine the stability of oligomycin binding poses in lipid membranes compared to those in organic solvents used for crystallization. researchgate.netnih.gov

Furthermore, MD simulations can be used to investigate the impact of structural variations, such as the difference between Oligomycin A and this compound, on binding affinity and dynamics with ATP synthase. Although specific MD studies on this compound were not prominently found in the search results, this technique is well-suited for exploring how the unique structural features of this compound influence its interaction with the ATP synthase target.

Site-Directed Mutagenesis and Genetic Studies of Target Proteins

Genetic Engineering Approaches for Biosynthetic Pathway Research

Genetic engineering approaches are employed to study and manipulate the biosynthetic pathways responsible for producing natural products like oligomycins. These techniques involve identifying, cloning, and modifying the genes encoding the enzymes involved in the biosynthesis of these compounds.

Oligomycins are produced by Streptomyces species through a complex biosynthetic pathway involving modular type I polyketide synthases (PKSs). researchgate.netnih.gov Genetic engineering allows researchers to identify the gene clusters responsible for oligomycin biosynthesis. For instance, the biosynthetic gene cluster for Oligomycin A in Streptomyces avermitilis has been sequenced, revealing genes encoding PKS subunits and enzymes for precursor production. nih.gov

By manipulating these gene clusters, researchers can investigate the function of specific genes and enzymes in the pathway and potentially engineer novel oligomycin analogs. Techniques such as gene knockout, overexpression, and domain swapping within PKS modules can be used to modify the structure of the resulting polyketide product. researchgate.net

While detailed genetic engineering studies specifically focused on the biosynthesis of this compound were not extensively covered in the search results, research on the biosynthetic pathways of other oligomycins and related polyketides provides a framework for such investigations. Identifying the specific enzymes responsible for the modification at the 31-position that distinguishes this compound from Oligomycin A would be a key step in applying genetic engineering to study its biosynthesis. This could involve comparative genomic analysis of Streptomyces strains producing different oligomycin variants.

Structure Activity Relationships Sar and Analogs Mechanistic Focus

Structure-Activity Relationship of Oligomycin (B223565) F and Related Oligomycins (e.g., A, B, C) with ATP Synthase Inhibition

Oligomycins A, B, C, D (rutamycin A), E, and F differ in the side chains attached between the sugar moiety and the macrolide ring. unibo.itasm.org These structural variations contribute to differences in their inhibitory potency and biological activities. Oligomycin A, a dominant analog, is a selective inhibitor of mitochondrial F1/F0 ATP synthase. fermentek.com Oligomycin D also inhibits mitochondrial F1F0-ATPase and shares structural similarities with oligomycin A. bioaustralis.combioaustralis.com

Studies comparing the biological activity of different oligomycins have shown variations in their effectiveness. For instance, in inhibiting the hyphal growth of Magnaporthe oryzae Triticum, Oligomycin F demonstrated stronger activity compared to Oligomycin B. plos.orgbiorxiv.org The minimum inhibitory concentration (MIC) for this compound was reported as 0.005 µ g/disk , while Oligomycin B had an MIC of 0.05 µ g/disk against this fungal pathogen. plos.orgbiorxiv.org

The binding site of oligomycin has been localized to the subunit-c of the F0 portion of ATP synthase. toku-e.comresearchgate.netnih.gov Oligomycin binds to the surface of the c-ring, making contact with neighboring molecules at a position that explains its inhibitory effect on ATP synthesis. researchgate.netnih.gov This binding site is conserved from yeast to humans but differs significantly in bacterial homologs, explaining the differential sensitivity. researchgate.netnih.gov

Importance of Macrocyclic Lactone and Spiroketal Moieties for Activity

The stereospecific formation of the spiroketal is a key step in the biosynthesis of oligomycins and is catalyzed by a specific spiroacetal cyclase enzyme. researchgate.netnih.gov The deletion of the gene encoding this enzyme in Streptomyces abolished oligomycin production and resulted in the isolation of oligomycin-like metabolites lacking the spiroacetal structure, highlighting its importance for the final active compound. nih.gov

The macrocyclic nature of oligomycins allows them to interact with the transmembrane domain of ATP synthase, specifically the c-ring of the F0 subunit. researchgate.netnih.govnih.gov The size and conformation of the macrocycle, along with the presence of the spiroketal, are critical for proper binding within the hydrophobic environment of the membrane and at the interface of the c-ring and subunit a. researchgate.netnih.govmicrobialcell.com

Impact of Specific Substitutions on Inhibitory Potency and Selectivity

Variations in the substituents on the oligomycin core structure, particularly in the side chains, lead to the different oligomycin analogs (A-G). unibo.itasm.org These substitutions can significantly impact their inhibitory potency and selectivity towards ATP synthase from different species or even different cellular contexts.

For example, Oligomycin C differs from Oligomycin A by the replacement of a hydroxy group alpha to a macrolide keto group with a hydrogen. ebi.ac.uk These subtle differences in functional groups can alter the molecule's interaction with the binding site, affecting the strength and specificity of inhibition.

Research on oligomycin A derivatives with modifications in the side chain has been conducted to explore their structure-activity relationships. nih.govresearchgate.net Introducing specific groups, such as a benzothiophene (B83047) group in certain spiropiperidine-based oligomycin-analog ligands, has been shown to enhance interaction with the c subunit, leading to increased activity. acs.org However, the introduction of bulkier groups does not necessarily result in improved biological activity. acs.org

The amino acid sequence of the c subunits in the c-ring can influence the specificity of enzyme inhibition by F0 inhibitors like oligomycins. researchgate.net Changes in crucial amino acid residues at the binding site can weaken or abolish the inhibitory potency of the drug. researchgate.net This underscores how specific substitutions on the ligand must be compatible with the amino acid environment of the binding site for effective inhibition.

Identification of Key Pharmacophore Features for ATP Synthase Binding

The binding of oligomycin to the ATP synthase c-ring involves multiple interactions with amino acid residues of the F0 subunit. researchgate.netnih.govresearchgate.net The high-resolution crystal structure of oligomycin bound to the yeast mitochondrial ATP synthase c10 ring has provided insights into these interactions. researchgate.netnih.gov

Key features involved in the binding include hydrophobic contacts and specific hydrogen bonding. The carboxyl side chain of Glu59 on subunit c, which is essential for proton translocation, forms a hydrogen bond with oligomycin via a bridging water molecule. researchgate.netnih.gov Other contacts between oligomycin and subunit c are primarily hydrophobic. researchgate.netnih.gov

The oligomycin-binding site is located on the surface of the c-ring, making contact with two neighboring molecules. researchgate.netnih.gov This position is crucial for blocking proton translocation. The pharmacophore features of oligomycin, therefore, likely include the arrangement of hydrophobic regions and hydrogen bond donor/acceptor groups that allow it to dock effectively into this site at the interface of subunit a and the c-ring. researchgate.netnih.govmicrobialcell.com

Computational studies, such as docking studies using X-ray structures of oligomycins and homology models of the F0 domain, have been used to derive induced-fit pockets and understand the binding interactions. surrey.ac.uk These studies suggest that oligomycin can bind to residues like Asp61 and Asn214 of subunit a, which are essential for proton transport. surrey.ac.uk This indicates that the pharmacophore involves features that enable interaction with residues on both subunit a and subunit c at the proton channel.

Exploration of this compound Analogs with Modified Biological Activity

The exploration of this compound analogs with modified biological activity is driven by the potential to develop compounds with altered potency, selectivity, or different therapeutic applications. While the provided search results specifically mention the comparison of this compound with Oligomycin B in the context of antifungal activity against wheat blast fungus plos.orgbiorxiv.org, the general principles of oligomycin SAR apply to the design and study of this compound analogs.

Modifications to the macrocyclic lactone ring or the spiroketal moiety, as well as alterations to the side chains, can lead to analogs with modified interactions with ATP synthase. For instance, synthetic studies on oligomycins have involved the synthesis of the spiroketal and polypropionate portions, which could potentially be used to create novel analogs. wikipedia.orgresearchgate.net

The understanding of the oligomycin binding site on the ATP synthase c-ring provides a basis for rational drug design to create analogs with improved properties. researchgate.netnih.gov By understanding which specific interactions (hydrophobic, hydrogen bonding) are critical for binding and inhibition, researchers can design analogs with modified functional groups or altered conformations to enhance desired activities or reduce off-target effects.

The development of spiropiperidine-based oligomycin-analog ligands, as mentioned in the context of inhibiting mitochondrial permeability transition pore opening, exemplifies the exploration of modified structures based on the oligomycin scaffold for potentially different biological outcomes. acs.org These analogs, while inspired by oligomycin's structure, are designed to interact with the ATP synthase c subunit to influence mitochondrial function in specific ways. acs.org

Future research could involve targeted synthesis of this compound analogs with specific modifications to the side chain or other parts of the molecule to investigate their impact on ATP synthase inhibition kinetics, binding affinity, and selectivity against different organisms or cell types.

Future Research Directions and Unanswered Questions

Elucidation of Potential Novel Molecular Targets or Off-Target Effects

While the primary target of oligomycin (B223565) F is the mitochondrial ATP synthase, particularly the F₀ subunit, the possibility of novel molecular targets or off-target effects warrants further investigation. Research into other oligomycins has indicated potential interactions beyond the F₀F₁ complex or effects on other cellular processes. For instance, studies have explored the impact of oligomycin on mitochondrial reactive oxygen species (ROS) levels and inflammatory responses, suggesting effects beyond direct ATP synthesis inhibition. nih.gov The oligomycin sensitivity-conferring protein (OSCP) component of mitochondrial F₁F₀-ATPase has been identified as a binding target for other molecules, highlighting the complexity of interactions within the ATP synthase complex that could be indirectly affected by oligomycin F. mdpi.comnih.gov Further studies are needed to systematically identify and characterize any additional proteins or pathways that may be modulated by this compound, which could reveal new therapeutic potentials or provide a more complete understanding of its biological impact. plos.orgmdpi.comresearchgate.net Understanding potential off-target effects is crucial for interpreting research findings and developing specific applications. researchgate.netnih.govaacrjournals.org

Advanced Structural Studies of this compound-Target Interactions within Native Environments

High-resolution structural studies, such as X-ray crystallography, have provided detailed insights into how oligomycin A binds to the subunit c-ring of yeast mitochondrial ATP synthase, revealing interactions with specific residues and the mechanism of proton translocation blockage. microbialcell.comnih.govresearchgate.net However, obtaining high-resolution structural information for this compound specifically, and understanding its interactions within the dynamic and native environment of the mitochondrial membrane, presents an ongoing challenge. Advanced techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR could provide valuable information on the binding pose and conformational changes induced by this compound within the context of the intact ATP synthase complex in its native lipid bilayer. biorxiv.orgacs.org Such studies could reveal subtle differences in the binding of this compound compared to other oligomycins, potentially explaining variations in potency or specificity. ontosight.aiunibo.it Further structural analysis is essential for rational design of analogs with improved properties. nih.govresearchgate.net

Exploration of Biosynthetic Pathway Engineering for Analog Generation and Diversification

Oligomycins are produced by Streptomyces species through complex biosynthetic pathways involving modular polyketide synthases (PKS). agscientific.comnih.gov Understanding and manipulating these pathways through metabolic engineering offers a promising route for generating novel this compound analogs with potentially altered biological activities, improved potency, or reduced off-target effects. mdpi.comnih.gov Research has begun to propose the biosynthesis pathway of oligomycins based on PKS analysis and targeted gene disruption. nih.gov Future research could focus on identifying the specific enzymes responsible for the modifications that distinguish this compound from other family members and employing genetic engineering techniques to introduce targeted changes in the biosynthetic machinery. This could lead to the production of diversified this compound derivatives with tailored properties for specific research or potential therapeutic applications. mdpi.com

Development of Advanced Research Probes Based on this compound Scaffold

The specific interaction of this compound with ATP synthase makes it a valuable tool for studying mitochondrial function and cellular energy metabolism. ontosight.ai Developing advanced research probes based on the this compound scaffold could significantly enhance our ability to investigate ATP synthase activity, localization, and interactions in living cells and organisms. This could involve conjugating this compound to fluorescent tags, click chemistry handles, or other reporter molecules to create probes for imaging, pull-down assays, or activity-based profiling. nih.govrsc.orgacs.org Such probes would allow for real-time monitoring of ATP synthase inhibition, tracking the distribution of this compound within cells, and identifying proteins that interact with the compound. nih.govrsc.org The development of highly specific and sensitive probes would be instrumental in further dissecting the role of ATP synthase in various physiological and pathological processes. acs.org

Q & A

Q. What experimental models are commonly used to study Oligomycin F’s effects on mitochondrial function?

this compound is primarily studied in in vitro cell models such as R-HepG2, HepG2, and HT29 cells, which are standard for mitochondrial depolarization assays. Experimental protocols typically involve treating cells with this compound at concentrations ranging from 0–50 µg/mL for 24 hours under controlled conditions (37°C, 5% CO₂). These parameters ensure consistency in assessing ATP synthase inhibition and mitochondrial membrane potential changes .

Q. How do researchers validate the specificity of this compound in targeting mitochondrial ATP synthase?

Specificity is validated through complementary assays:

  • ATP quantification : Direct measurement of intracellular ATP levels using luciferase-based assays.
  • Respiration control ratios (RCR) : Calculated via oxygen consumption rates (OCR) in isolated mitochondria, with this compound-induced inhibition compared to baseline.
  • Negative controls : Use of ATP synthase-deficient cell lines or parallel experiments with other ATP synthase inhibitors (e.g., venturicidin) to confirm target specificity .

Q. What are the standard protocols for preparing this compound stock solutions in cell-based assays?

this compound is typically dissolved in DMSO or ethanol at 10 mM stock concentrations. For cell treatments, serial dilutions are prepared in culture media to achieve working concentrations (e.g., 0–50 µg/mL). Solvent controls (equivalent DMSO/ethanol concentrations) are mandatory to rule out vehicle-induced cytotoxicity. Purity (>92%) and batch-specific COA (Certificate of Analysis) must be verified to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be systematically resolved?

Conflicting cytotoxicity profiles often arise from variations in:

  • Mitochondrial dependency : Cell lines with higher oxidative phosphorylation (OXPHOS) reliance (e.g., R-HepG2) show greater sensitivity.
  • Experimental design : Differences in treatment duration, serum content in media, or baseline metabolic states (e.g., glycolysis vs. OXPHOS dominance).
    To resolve contradictions:
    • Perform metabolic phenotyping (e.g., Seahorse XF Analyzer) to quantify OXPHOS/glycolysis ratios.
    • Use normalization methods (e.g., protein content or cell count) to standardize ATP measurements.
    • Apply meta-analysis frameworks (e.g., PRISMA) to compare datasets across studies while accounting for methodological heterogeneity .

Q. What strategies optimize this compound dosing in combination therapies targeting cancer metabolism?

Combination therapies require dose-response matrices and synergy scoring (e.g., Chou-Talalay method):

  • Sequential vs. concurrent dosing : Test temporal effects (e.g., pre-treatment with glycolysis inhibitors).
  • Pharmacodynamic markers : Monitor mitochondrial membrane potential (JC-1 dye) and lactate secretion.
  • Computational modeling : Use tools like Combenefit or SynergyFinder to identify additive/synergistic interactions with chemotherapeutics .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

Batch variability is mitigated through:

  • Quality control (QC) : Require suppliers to provide HPLC chromatograms, mass spectrometry data, and COA for each batch.
  • Internal standardization : Include a reference batch in every experiment to normalize activity.
  • Stability testing : Assess long-term storage effects (e.g., -80°C vs. -20°C) using accelerated degradation studies .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple doses against controls (e.g., Tukey’s HSD).
  • Effect size metrics : Report Hill slopes and EC₅₀ values with 95% confidence intervals to quantify potency .

Q. How should researchers present this compound data in manuscripts to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Tables : Summarize EC₅₀ values, purity, and experimental conditions (see Table 1).
  • Figures : Include raw OCR traces, ATP quantification plots, and cytotoxicity heatmaps.
  • Supplementary data : Provide batch-specific QC reports, full dose-response matrices, and statistical code .

Q. Table 1. Key Experimental Parameters for this compound Studies

ParameterRecommended Value/DescriptionReference
Stock concentration10 mM in DMSO
Treatment duration24 hours
Cell linesR-HepG2, HepG2, HT29
Key assaysATP quantification, JC-1 staining

Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to metabolic profiling tools (e.g., Seahorse).
  • Novel : Investigate understudied mechanisms (e.g., mitophagy induction post-Oligomycin F treatment).
  • Ethical : Adhere to cytotoxicity thresholds (e.g., IC₅₀ < 50 µM for clinical relevance) .

Q. What peer-review strategies identify methodological flaws in this compound research?

  • Blinded reanalysis : Independent replication of key experiments (e.g., ATP assays).
  • Confounding checks : Control for variables like cell passage number and media composition.
  • Cross-disciplinary review : Consult mitochondrial biologists and statisticians to validate design/analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.